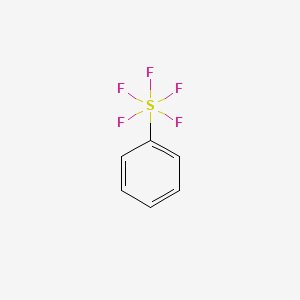

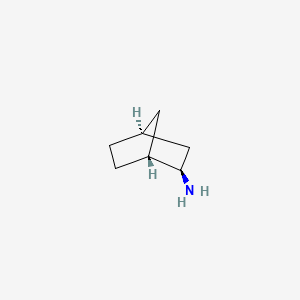

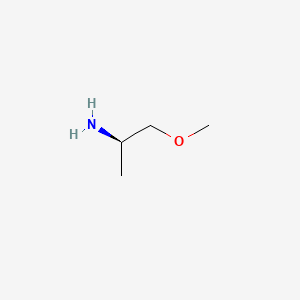

![molecular formula C6H8O B1588861 7-Oxabicyclo[4.1.0]hept-2-ene CAS No. 6705-51-7](/img/structure/B1588861.png)

7-Oxabicyclo[4.1.0]hept-2-ene

説明

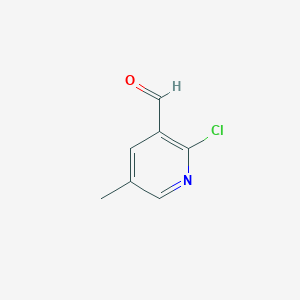

7-Oxabicyclo[4.1.0]hept-2-ene is a chemical compound with the molecular formula C6H10O . It is one of the products formed during the oxidation of cyclohexene by dendritic complexes . It has been reported as an anticapsin analog .

Molecular Structure Analysis

The molecular structure of 7-Oxabicyclo[4.1.0]hept-2-ene can be represented as a seven-membered ring with an oxygen atom and a double bond . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Oxabicyclo[4.1.0]hept-2-ene include its molecular weight of 98.1430 and its thermochemical properties such as enthalpy of formation, entropy, and heat capacity .科学的研究の応用

1. Spectroscopy

- Method of Application : The infrared and Raman spectra of gaseous 7‐oxabicyclo(4.1.0)hept‐3‐ene and 7‐oxabicyclo(4.1.0)hept‐2‐ene have been recorded between 50 and 3300 cm−1 .

- Results or Outcomes : The low frequency ring puckering mode of these molecules has been treated as the ring inversion of a pseudo‐four‐membered ring and the one dimensional potential function describing this motion is found to have considerable asymmetry due to the presence of the epoxide ring .

2. Synthesis of Derivatives

- Application Summary : 7-Oxabicyclo[2.2.1]heptane and its derivatives are used in the synthesis of various natural products and bioactive compounds such as rare sugars and analogues, monosaccharides, and disaccharide mimetics .

- Method of Application : The most common method remains the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles .

- Results or Outcomes : Several 7-oxanorbornane derivatives can be prepared enantiomerically enriched readily. They are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds .

3. Biochemical Research

- Application Summary : 7-Oxabicyclo[4.1.0]heptan-2-one was employed as substrate to investigate the substrate specificity of purified recombinant NADPH-dependent 3-quinuclidinone reductases from Microbacterium luteolum JCM 9174 for the reductive reaction of ketones .

- Method of Application : The compound was used as a substrate in enzymatic reactions .

- Results or Outcomes : The results of this research are not specified in the source .

4. Synthesis of Hyaluronated Poly Brushes

- Application Summary : The compound has been used in the synthesis of hyaluronated poly brushes via a combination of surface-initiated ring-opening metathesis polymerization and thiol-ene click reaction .

- Method of Application : The process was realized in four successive steps: formation of self-assembled monolayer of (3-aminopropyl) triethoxysilane on the Si–OH surface, bonding of EHDA monomer to the Si-APTES surface, synthesis of poly (EHDA) brushes via surface-initiated ROMP, and coupling of thiolated hyaluronic acid (Th-HA) to poly (EHDA) chains via thiol-ene click reaction .

- Results or Outcomes : The surface wettability, surface morphology, and chemical compositions of poly (EHDA)-HA brushes were characterized by contact angle measurements, atomic force microscopy, and X-ray photoelectron spectroscopy, respectively .

5. Functionalization of Substrates

- Application Summary : Trimethoxy [2- (7-oxabicyclo [4.1.0]hept-3-yl)ethyl]silane can be used as a silane-based coupling agent to functionalize a variety of substrates .

- Method of Application : The compound modifies the surface to improve the dispersion of nanoparticles. It can be used as an adhesion promoter by treating the precursor material with epoxy silanes .

- Results or Outcomes : The results of this research are not specified in the source .

6. Ring Inversion Potential Function

- Application Summary : The compound has been used in the study of ring inversion potential functions .

- Method of Application : The infrared and Raman spectra of gaseous 7‐oxabicyclo(4.1.0)hept‐3‐ene and 7‐oxabicyclo(4.1.0)hept‐2‐ene have been recorded between 50 and 3300 cm−1 .

- Results or Outcomes : The low frequency ring puckering mode of these molecules has been treated as the ring inversion of a pseudo‐four‐membered ring and the one dimensional potential function describing this motion is found to have considerable asymmetry due to the presence of the epoxide ring .

7. Synthesis of 4,4-Dialkyl-2-butenolides

- Application Summary : The compound has been used in the synthesis of 4,4-dialkyl-2-butenolides .

- Method of Application : The process is based on reaction with two moles of Grignard reagent, followed by cycloreversion (elimination of furan) to release the double bond .

- Results or Outcomes : The results of this research are not specified in the source .

特性

IUPAC Name |

7-oxabicyclo[4.1.0]hept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-2-4-6-5(3-1)7-6/h1,3,5-6H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSLNOWZSKKNJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(O2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70986029 | |

| Record name | 7-Oxabicyclo[4.1.0]hept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70986029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Oxabicyclo[4.1.0]hept-2-ene | |

CAS RN |

6705-51-7 | |

| Record name | 7-Oxabicyclo[4.1.0]hept-2-ene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6705-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Oxabicyclo[4.1.0]hept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70986029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Oxabicyclo(4.1.0)hept-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。